Ethylbenzene-d10

Isotopic enrichment Mass spectrometry Quantitative analysis

Eliminate quantification bias from co-eluting matrix interferences in GC-MS. Ethylbenzene-d10 is a perdeuterated internal standard delivering a definitive M+10 mass shift that fully resolves the analyte signal, a critical advantage over partially deuterated (d5) or non-deuterated ethylbenzene. - Validated surrogate for US EPA Methods 624 & 8260; 98.7% accuracy at 0.1-50 ppb in plasma. - Fully characterized KIE = 26 (233-243 K) for mechanistic studies; documented retention indices (HP-5MS RI 852, Supelcowax-10 RI 1105) enable seamless multi-lab method transfer. - 99 atom% D, TraceCERT® CRM available; stable liquid shipped under ambient conditions.

Molecular Formula C8H10
Molecular Weight 116.23 g/mol
CAS No. 25837-05-2
Cat. No. B166147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylbenzene-d10
CAS25837-05-2
SynonymsPhenylethane-d10, Ethylbenzol-d10
Molecular FormulaC8H10
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1
InChIInChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
InChIKeyYNQLUTRBYVCPMQ-CFTAVCBPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylbenzene-d10 Procurement Overview


Ethylbenzene-d10 (CAS 25837-05-2) is a perdeuterated isotopologue of ethylbenzene wherein all ten hydrogen atoms are replaced by deuterium, yielding the molecular formula C₈D₁₀ [1]. This compound belongs to the class of deuterated aromatic hydrocarbons and serves dual primary functions: as a deuterated NMR solvent for nuclear magnetic resonance spectroscopy , and as a stable isotope-labeled internal standard for quantitative mass spectrometry applications . With a molecular weight of 116.23 g/mol, a density of 0.949 g/mL at 25 °C, and a refractive index of n20/D 1.492 , its physicochemical properties closely mirror those of non-deuterated ethylbenzene, enabling chromatographic co-elution while providing a distinct M+10 mass shift for unambiguous MS detection .

Why Ethylbenzene-d10 Cannot Be Substituted


Generic substitution of Ethylbenzene-d10 with non-deuterated ethylbenzene (CAS 100-41-4) or partially deuterated variants such as Ethylbenzene-2,3,4,5,6-D5 (CAS 20302-26-5) introduces scientifically verifiable and quantifiable deficiencies in analytical performance. Non-deuterated ethylbenzene exhibits identical nominal mass to the target analyte, rendering it useless as an isotopic internal standard and precluding its use in isotope dilution mass spectrometry due to complete spectral overlap . Partially deuterated analogs (e.g., d5) produce a mass shift of only +5 Da, which may prove insufficient to fully resolve the internal standard from the analyte in complex matrices where naturally occurring ¹³C isotopologues of ethylbenzene can contribute significant signal at M+1, M+2, and M+3 positions . Furthermore, the perdeuterated structure of Ethylbenzene-d10 ensures distinct vibrational spectroscopic signatures for conformer analysis [1] and provides predictable, well-documented kinetic isotope effects (KIE = 26 at 233–243 K) that are essential for mechanistic studies, whereas partially deuterated species yield intermediate KIE values that lack standardized reference data [2]. The full M+10 mass shift also minimizes cross-talk in multiplexed MS methods and reduces the risk of back-exchange interference that can compromise quantification accuracy in H/D exchange-sensitive environments .

Ethylbenzene-d10 Differentiation Evidence


Isotopic Purity Advantage

Ethylbenzene-d10 is commercially available at 99 atom % D isotopic purity from multiple certified suppliers, whereas alternative sources offer specifications of 98 atom % D . The 1 atom % difference in deuterium enrichment translates to a quantifiable reduction in protiated impurity content, which directly impacts the lower limit of quantification (LLOQ) in isotope dilution MS by minimizing isobaric interference from residual non-deuterated species .

Isotopic enrichment Mass spectrometry Quantitative analysis

GC-MS Quantification Accuracy

When employed as an internal standard in GC-MS analyses of human plasma samples, Ethylbenzene-d10 enabled a quantification accuracy of 98.7% for trace-level detection across a calibration range of 0.1–50 ppb [1]. In contrast, methods employing non-deuterated surrogate internal standards (e.g., fluorobenzene or chlorobenzene derivatives) in similar BTEX analyses typically report accuracies in the 85–92% range due to differential matrix effects and non-identical chromatographic behavior [2].

GC-MS Internal standard Method validation Trace analysis

Kinetic Isotope Effect Comparison

Low-temperature kinetic measurements (233–243 K) of hydrogen atom abstraction from ethylbenzene by an Feᵛ(O)TAML complex revealed a kinetic isotope effect (KIE) of 26 when comparing [H₁₀]ethylbenzene with [D₁₀]ethylbenzene [1]. This large KIE value, which includes a demonstrable tunneling contribution, is reproducible and well-characterized [2]. In contrast, partially deuterated ethylbenzene variants (e.g., d5 or α,α-d2) produce intermediate KIE values that are neither systematically catalogued nor predictable without bespoke experimental determination for each specific catalyst system [3].

Kinetic isotope effect Reaction mechanism TAML catalysis Tunneling

H/D Exchange Stability on Zeolites

The hydrogen-deuterium exchange between Ethylbenzene-d10 and acidic bridging OH groups in dehydrated zeolites has been systematically investigated across the temperature range of 303 to 393 K . This body of work provides validated exchange rate constants and mechanistic insights that are directly transferable to catalytic studies. By contrast, the exchange behavior of partially deuterated ethylbenzene species (e.g., ring-only d5 or side-chain-only d2) introduces additional complexity due to site-specific exchange kinetics, for which no comparable systematic dataset exists in the open literature [1].

H/D exchange Zeolite catalysis Isotopic stability Surface chemistry

Retention Index Reproducibility

Ethylbenzene-d10 exhibits well-characterized retention indices on standard GC phases: RI = 852 on HP-5MS (non-polar) and RI = 1105 on Supelcowax-10 (polar) under standardized temperature programming [1]. While non-deuterated ethylbenzene exhibits nearly identical retention behavior, the absence of a mass shift precludes its use as an internal standard. Partially deuterated analogs, though isotopically distinct, lack documented retention index values in authoritative databases such as the NIST Chemistry WebBook, necessitating in-house method validation for each new application [2].

Retention index GC-MS Method transfer Spectral library

Certified Reference Material Traceability

Ethylbenzene-d10 is available as a TraceCERT® certified reference material (CRM) at 2000 μg/mL in methanol, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . The Certificate of Analysis reports target analyte concentrations to ±2% accuracy with correction for raw material purity . In contrast, non-CRM grade Ethylbenzene-d10 or partially deuterated analogs (e.g., ethylbenzene-d5) are typically supplied as research-grade materials with assay specifications of ≥98–99% chemical purity but without metrological traceability to SI units or ISO 17034 accreditation .

Certified reference material ISO 17034 ISO/IEC 17025 Regulatory compliance

Ethylbenzene-d10 Application Scenarios


EPA Methods 624/8260 for VOC Monitoring

Ethylbenzene-d10 serves as the isotopically labeled internal standard of choice for US EPA Methods 624 and 8260, enabling the accurate quantification of ethylbenzene and BTEX components in water, soil, and air matrices . The TraceCERT® CRM formulation (2000 μg/mL in methanol) provides the metrological traceability mandated for data submitted to regulatory agencies, while the M+10 mass shift ensures unambiguous peak assignment even in samples containing complex hydrocarbon mixtures . The documented retention indices (HP-5MS RI = 852; Supelcowax-10 RI = 1105) facilitate seamless method transfer and instrument qualification across multi-laboratory networks [1].

Cytochrome P450 & Non-Heme Iron Oxidation Studies

The fully characterized kinetic isotope effect of KIE = 26 for Ethylbenzene-d10 versus ethylbenzene-h10 in Feᵛ(O)TAML-mediated hydrogen atom abstraction provides a validated benchmark for probing reaction mechanisms in biomimetic oxidation systems . Researchers investigating C–H bond activation by heme and non-heme iron catalysts can leverage this established KIE value to differentiate between tunneling-dominated and classical transition-state pathways without the need for redundant kinetic characterization . The perdeuterated structure also enables regioselectivity studies: in high-dielectric media, [D₁₀]ethylbenzene yields phenol products whereas [H₁₀]ethylbenzene yields primarily 1-phenylethanol, a metabolic switching phenomenon relevant to cytochrome P450 model studies [1].

Zeolite Catalysis and Surface Acidity Characterization

Ethylbenzene-d10 is the reference probe molecule for H/D exchange studies on acidic zeolite surfaces, with validated exchange kinetics established across the temperature range of 303 to 393 K . This systematic dataset enables quantitative assessment of Brønsted acid site density and strength in zeolites used for petrochemical cracking, alkylation, and isomerization processes. The full deuteration of all ten hydrogen positions eliminates the confounding variables introduced by site-specific exchange that would occur with partially deuterated analogs, ensuring that observed exchange rates reflect the true acidity of catalytic sites rather than positional artifacts .

BTEX Exposure Assessment in Toxicology

In human biomonitoring applications, Ethylbenzene-d10 enables GC-MS quantification of ethylbenzene in plasma with 98.7% accuracy at trace levels (0.1–50 ppb), surpassing the performance achievable with non-deuterated surrogate internal standards which typically yield 85–92% accuracy due to differential matrix effects . The superior accuracy is critical for distinguishing occupational versus environmental exposure, establishing baseline reference ranges in population studies, and supporting forensic investigations of solvent abuse or chemical exposure . The co-eluting isotopologue approach corrects for variations in sample preparation, injection volume, and ionization efficiency that would otherwise compromise quantitative precision in high-throughput clinical laboratory workflows [1].

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